molecular formula C33H39OP B12668293 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium CAS No. 94481-66-0

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium

Cat. No.: B12668293
CAS No.: 94481-66-0
M. Wt: 482.6 g/mol
InChI Key: SOKWTXJYWGPVOA-UHFFFAOYSA-M
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Description

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is a compound with the IUPAC name this compound. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with methyl bromide to form methyltriphenylphosphonium bromide. This intermediate is then reacted with 2-(6-methylheptyl)phenol under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The phenolate group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenolic derivatives, while substitution reactions can introduce various functional groups onto the phenolate ring.

Scientific Research Applications

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various chemical reactions. The triphenylphosphanium moiety can stabilize reaction intermediates, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    Methyltriphenylphosphonium bromide: A related compound with similar chemical properties and applications.

    2-(6-methylheptyl)phenol: The phenolic precursor used in the synthesis of the target compound.

Uniqueness

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium is unique due to its combined phenolate and triphenylphosphanium structure, which imparts distinct reactivity and stability. This makes it particularly valuable in specific synthetic applications where other compounds may not perform as effectively .

Properties

CAS No.

94481-66-0

Molecular Formula

C33H39OP

Molecular Weight

482.6 g/mol

IUPAC Name

2-(6-methylheptyl)phenolate;methyl(triphenyl)phosphanium

InChI

InChI=1S/C19H18P.C14H22O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h2-16H,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1

InChI Key

SOKWTXJYWGPVOA-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1[O-].C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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